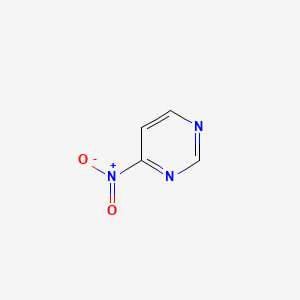

4-Nitropyrimidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O2/c8-7(9)4-1-2-5-3-6-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPOSTLNPSOSSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10663903 | |

| Record name | 4-Nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122429-13-4 | |

| Record name | 4-Nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 4 Nitropyrimidine and Its Derivatives

Synthesis of Symmetric Disubstituted Nitropyrimidines

A notable synthetic approach involves the preparation of symmetric disubstituted nitropyrimidines, often starting from readily available precursors such as 4,6-dichloro-5-nitropyrimidine (B16160). This strategy typically proceeds via a sequence of nucleophilic aromatic substitution reactions.

Initially, 4,6-dichloro-5-nitropyrimidine undergoes reaction with various alcohols, such as prop-2-yn-1-ol, benzylic alcohols, or ethanol, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This step yields intermediate 6-alkoxy-4-chloro-5-nitropyrimidines researchgate.netchemrxiv.orgchemrxiv.orgrsc.orgresearchgate.net. These intermediates are then subjected to reaction with primary amines.

An interesting observation in these synthetic pathways is the preferential formation of disubstituted dialkyl/arylamine pyrimidines, where the alkoxy group is displaced by the amine, rather than the anticipated monosubstituted products where the chlorine atom would be replaced. This unexpected reactivity suggests that the alkoxy group, under specific conditions, can act as a better leaving group than chlorine in these nitro-activated pyrimidine (B1678525) systems. Computational studies have indicated that Meisenheimer complexes may play a crucial role in mediating this transformation researchgate.netchemrxiv.orgchemrxiv.orgrsc.org. This method provides a robust route to symmetric 4,6-dialkylamino-5-nitropyrimidines, which can subsequently be utilized in the construction of more complex purine (B94841) libraries researchgate.netchemrxiv.orgchemrxiv.orgrsc.orgresearchgate.net.

Table 1: Synthesis of Symmetric Disubstituted Nitropyrimidines

| Starting Material | Alcohol Reagent | Base | Amine Reagent | Solvent | Temperature | Product Type | Key Observation/Yield Range | Citations |

| 4,6-dichloro-5-nitropyrimidine | Prop-2-yn-1-ol | DBU | N-benzylamine | THF/DCM | 0°C to RT | Symmetric 4,6-bis(alkylamino)-5-nitropyrimidine | Disubstitution of alkoxy group observed; moderate yields | researchgate.netchemrxiv.orgchemrxiv.orgrsc.orgresearchgate.net |

| 4,6-dichloro-5-nitropyrimidine | Benzylic alcohols | DBU | Primary amines | THF/DCM | 0°C to RT | Symmetric 4,6-bis(alkylamino)-5-nitropyrimidine | Disubstitution of alkoxy group observed; good yields | researchgate.netchemrxiv.orgchemrxiv.orgrsc.orgresearchgate.net |

| 4,6-dichloro-5-nitropyrimidine | Ethanol | DBU | Primary amines | THF/DCM | 0°C to RT | Symmetric 4,6-bis(alkylamino)-5-nitropyrimidine | Disubstitution of alkoxy group observed; good yields | researchgate.netchemrxiv.orgchemrxiv.orgrsc.orgresearchgate.net |

Multi-Component Reactions for Pyrimidine Derivatives with Nitro Groups

Multi-component reactions (MCRs) offer highly efficient and atom-economical pathways for the synthesis of complex heterocyclic molecules, including various pyrimidine derivatives. These reactions, where three or more reactants combine in a single synthetic operation, are particularly valuable for generating molecular diversity and streamlining synthetic processes. Several MCR strategies have been developed to incorporate nitro groups into pyrimidine frameworks.

One approach involves the Michael addition followed by heterocyclization. For instance, reactions between triazole-containing Schiff bases, β-nitrostyrene derivatives, and benzaldehyde (B42025) in an acidic medium can lead to the formation of 5,7-diaryl-6-nitro-4,5,6,7-tetrahydroazolo[1,5-a]pyrimidines researchgate.net. Similarly, MCRs involving aminoazoles, 1-morpholino-2-nitroalkenes, and benzaldehyde have been employed to synthesize 6-nitro-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines osi.lv. These reactions highlight the utility of nitroalkenes as key building blocks in MCRs for constructing nitro-substituted heterocyclic systems.

Other MCRs, while not always explicitly involving nitro groups as starting materials, are foundational for pyrimidine synthesis and can be adapted or are related to the broader field of nitropyrimidine chemistry. These include reactions of aromatic aldehydes with ethyl cyanoacetate (B8463686) and guanyl hydrazone derivatives to form pyrimidine-5-carbonitriles nih.gov, or reactions involving barbituric acid and malononitrile (B47326) for pyrano[2,3-d]pyrimidine cores rsc.org. The general advancements in MCRs for nitrogen-containing heterocycles, including pyrimidines, underscore their importance in medicinal chemistry and drug discovery researchgate.net.

Table 2: Multi-Component Reactions for Nitro-Containing Pyrimidine Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Product Class/Example | Key Feature | Citations |

| Michael Addition/Heterocyclization | Triazole-containing Schiff base, β-nitrostyrene derivative, Benzaldehyde | Acidic medium (e.g., acetic acid) | 5,7-diaryl-6-nitro-4,5,6,7-tetrahydroazolo[1,5-a]pyrimidines | Formation of fused heterocyclic systems with nitro groups | researchgate.net |

| Multi-Component Reaction | Aminoazoles, 1-morpholino-2-nitroalkenes, Benzaldehyde | Acidic medium | 6-nitro-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines | Synthesis of tetrahydropyrazolo[1,5-a]pyrimidine nitro derivatives | osi.lv |

| Multi-Component Reaction | Aromatic aldehydes, Ethyl cyanoacetate, Guanyl hydrazone derivatives | Optimized conditions (e.g., base catalysis) | Substituted pyrimidine-5-carbonitriles | Efficient synthesis of pyrimidine scaffolds | nih.gov |

| Multi-Component Reaction | Barbituric acid, Malononitrile, Aryl aldehydes | Catalytic conditions (e.g., L-proline-based ionic liquid) | Pyrano[2,3-d]pyrimidine derivatives | Green synthesis of pyranopyrimidine cores | rsc.org |

Compound List

4-Nitropyrimidine

4,6-dichloro-5-nitropyrimidine

6-alkoxy-4-chloro-5-nitropyrimidine

Prop-2-yn-1-ol

Benzylic alcohols

Ethanol

N-benzylamine

Symmetric 4,6-dialkylamino-5-nitropyrimidines

Purines

Triazole-containing Schiff bases

β-nitrostyrene derivative

5,7-diaryl-6-nitro-4,5,6,7-tetrahydroazolo[1,5-a]pyrimidines

Aminoazoles

1-morpholino-2-nitroalkenes

Benzaldehyde

6-nitro-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines

Aromatic aldehydes

Ethyl cyanoacetate

Guanyl hydrazone derivatives

Pyrimidine-5-carbonitriles

Barbituric acid

Malononitrile

Pyrano[2,3-d]pyrimidine

2-sulfanilamidopyrimidines

Sulfadiazine

Sulfa-methoxy-diazine

Pyrimidinetrinitrones

Pyrido[2,3-d]pyrimidine

Reaction Mechanisms and Chemical Reactivity of 4 Nitropyrimidine and Its Derivatives

Ring Transformation Reactions Involving Nitropyrimidines

Conversion of Nitropyrimidines to Pyridine (B92270) Derivatives

Nitropyrimidines can undergo ring transformations to yield substituted pyridine derivatives. For instance, 5-nitropyrimidine (B80762) has been converted into 2-amino-5-nitro-3-R-pyridines by reaction with CH-active nitriles, where R can be CN, SO₂C₆H₅, p-C₆H₄NO₂, or m-C₆H₄CF₃ researchgate.net. In these reactions, the pyrimidine (B1678525) ring undergoes fragmentation and subsequent re-cyclization. Ketonic nitriles, such as 3-oxobutyronitrile, react with 5-nitropyrimidine to produce 2-methyl- and 2-phenyl-5-nitro-3-cyanopyridines, respectively researchgate.net. Diels–Alder-type ring transformations involving nitropyrimidines and enamines have also been employed for the synthesis of substituted nitropyridines, such as 3-nitro-5-phenylpyridine (B56655) acs.org. Furthermore, reactions of 5-nitropyrimidines with ynamines can lead to the formation of 3-nitropyridines acs.org. Three-component ring transformations (TCRT) involving nitropyrimidines or related pyridone precursors can also yield nitropyridine derivatives, including fused systems, under mild conditions nih.gov.

Table 1: Conversion of Nitropyrimidines to Pyridine Derivatives

| Starting Nitropyrimidine | Reagent/Conditions | Product Class | Example Product(s) | Citation |

| 5-Nitropyrimidine | CH-active nitriles (R–CH₂CN) | 2-Amino-5-nitro-3-R-pyridines | 2-amino-5-nitro-3-cyanopyridine, 2-amino-5-nitro-3-(phenylsulfonyl)pyridine | researchgate.net |

| 5-Nitropyrimidine | Ketonic nitriles (e.g., 3-oxobutyronitrile) | 2-Substituted-5-nitro-3-cyanopyridines | 2-methyl-5-nitro-3-cyanopyridine, 2-phenyl-5-nitro-3-cyanopyridine | researchgate.net |

| Nitropyrimidine | Enamine | 3-Nitropyridine derivatives | 3-nitro-5-phenylpyridine | acs.org |

| 5-Nitropyrimidine | Ynamines | 3-Nitropyridines | Various 3-nitropyridines | acs.org |

| Dinitropyridone | Ketones, Ammonia | [b]-fused 5-nitropyridines | Cyclohexa[b]pyridines, Cyclopenta[b]pyridines | nih.gov |

Conversion of Nitropyrimidines to Pyrazole (B372694) Derivatives

Nitropyrimidines can be transformed into pyrazole derivatives through reactions with hydrazine (B178648) derivatives. A notable transformation involves the reaction of nitropyrimidine with aryl hydrazines in methanol (B129727) at room temperature, yielding 4-nitro-3,5-diaminopyrazoles in good yields orientjchem.orgnih.govresearchgate.net. Specifically, 5-nitropyrimidine can undergo ring contraction with hydrazine hydrate (B1144303) to form 4-nitropyrazole researchgate.net. Another pathway involves the conversion of 4-hydrazino-5-nitropyrimidine to 3-amino-4-nitropyrazole using excess hydrazine hydrate clockss.org.

Table 2: Conversion of Nitropyrimidines to Pyrazole Derivatives

| Starting Nitropyrimidine | Reagent/Conditions | Product Class | Example Product(s) | Citation |

| Nitropyrimidine | Aryl hydrazines in methanol, 25°C | 4-Nitro-3,5-diaminopyrazoles | 4-nitro-3,5-diaminopyrazole | orientjchem.orgnih.govresearchgate.net |

| 5-Nitropyrimidine | Hydrazine hydrate | 4-Nitropyrazole | 4-nitropyrazole | researchgate.net |

| 4-Hydrazino-5-nitropyrimidine | Excess hydrazine hydrate, 25°C | 3-Amino-4-nitropyrazole | 3-amino-4-nitropyrazole | clockss.org |

Other Reactivity Pathways

Beyond direct ring transformations, nitropyrimidines exhibit reactivity through C-H bond functionalization and display several anomalous reaction pathways.

Functionalization of C-H Bonds in Nitropyrimidine Systems

The direct functionalization of C-H bonds in nitropyrimidine systems, particularly utilizing the pyrimidine ring itself, has been explored. For instance, 5-nitropyrimidine has been employed as a directing group in palladium-catalyzed C-H acetoxylation reactions to synthesize 2-aminophenol (B121084) derivatives researchgate.net. This approach highlights the potential for regioselective functionalization of the pyrimidine core. While studies often focus on the C-H functionalization of other heterocycles or the use of nitropyridines, the principle of C-H activation on electron-deficient heterocycles like nitropyrimidines is an active area of research nih.govnih.govscispace.com.

Anomalous Reactions of Specific Nitropyrimidine Derivatives

Certain nitropyrimidine derivatives exhibit unusual or anomalous reactivity patterns when treated with nucleophiles. For example, 4,6-dichloro-5-nitropyrimidine (B16160) has been observed to undergo unusual reactions with C-nucleophiles. Its interaction with 1-phenyl-3-methylpyrazol-5-one leads to the formation of 4,6-dipyrazolyl derivatives of 5-nitropyrimidine and dipyrazolylmethane researchgate.netrsc.org. Reactions with 2-methylindole (B41428) yield diindolylmethane and trisindolylmethane, while 1,3-dimethylbarbituric acid can displace an indolyl residue to form diheterylmethane researchgate.net.

A particularly striking example of anomalous reactivity is observed with 4,6-dimethoxy-5-nitropyrimidine (B100634) when reacted with methylhydrazine. This reaction results in the loss of a methyl group from the hydrazine, the replacement of the 5-nitro substituent with a hydrogen atom, and the disappearance of a methyl group from one of the methoxy (B1213986) substituents. The product of this complex transformation is 4-hydrazino-6-hydroxypyrimidine oregonstate.eduoregonstate.edu.

Table 3: Anomalous Reactions of Nitropyrimidine Derivatives

| Starting Nitropyrimidine Derivative | Reagent/Conditions | Observed Anomalous Transformation/Products | Citation |

| 4,6-Dichloro-5-nitropyrimidine | 1-Phenyl-3-methylpyrazol-5-one | Formation of 4,6-dipyrazolyl derivatives of 5-nitropyrimidine and dipyrazolylmethane | researchgate.netrsc.org |

| 4,6-Dichloro-5-nitropyrimidine | 2-Methylindole | Formation of diindolylmethane and trisindolylmethane | researchgate.net |

| 4,6-Dichloro-5-nitropyrimidine | 1,3-Dimethylbarbituric acid | Displacement of indolyl residue to form diheterylmethane | researchgate.net |

| 4,6-Dimethoxy-5-nitropyrimidine | Methylhydrazine (in pyridine) | Loss of methyl group from hydrazine; replacement of 5-nitro with hydrogen; disappearance of methyl from methoxy; formation of 4-hydrazino-6-hydroxypyrimidine. | oregonstate.eduoregonstate.edu |

Compound List:

4-Nitropyrimidine

5-Nitropyrimidine

2-Amino-5-nitro-3-R-pyridines

3-Cyano-5-nitro-2(1H)-pyridone

2-Methyl-5-nitro-3-cyanopyridine

2-Phenyl-5-nitro-3-cyanopyridine

3-Nitro-5-phenylpyridine

3-Nitropyridines

[b]-fused 5-nitropyridines

Cyclohexa[b]pyridines

Cyclopenta[b]pyridines

4-Nitro-3,5-diaminopyrazoles

4-Nitropyrazole

3-Amino-4-nitropyrazole

1-Phenyl-3-methylpyrazol-5-one

Dipyrazolylmethane

4,6-Dipyrazolyl derivatives of 5-nitropyrimidine

2-Methylindole

Diindolylmethane

Trisindolylmethane

1,3-Dimethylbarbituric acid

Diheterylmethane

4,6-Dimethoxy-5-nitropyrimidine

Methylhydrazine

4-Hydrazino-6-hydroxypyrimidine

2-Aminophenol derivatives

Theoretical and Computational Investigations of 4 Nitropyrimidine and Its Derivatives

Reaction Mechanism Elucidation through Computational Chemistry

Intrinsic Reaction Coordinate (IRC) Analysis for Nitropyrimidine Transformations

Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to trace the minimum energy path connecting a transition state to reactants and products. For nitropyrimidine transformations, IRC analysis helps to confirm the validity of calculated transition states and provides insights into the dynamic evolution of the system during a reaction chemrxiv.orgrsc.orgresearchgate.netchemrxiv.org. Studies on nitropyrimidine derivatives, such as those involving nucleophilic aromatic substitution (SNAr) reactions, have utilized IRC to map out the reaction pathways. For instance, research on 6-alkoxy-4-chloro-5-nitropyrimidines has identified transition states and confirmed their connection to reactants and products via IRC calculations, often performed at levels of theory like M06-2X/6-31G* chemrxiv.orgrsc.orgresearchgate.netchemrxiv.org. These analyses are vital for understanding how the nitro group influences the reaction mechanism and energy profiles.

Prediction and Characterization of Pre-reactive Molecular Complexes in Nitropyrimidine Reactions

The formation of pre-reactive molecular complexes can significantly influence the kinetics and outcome of chemical reactions. In the context of nitropyrimidine chemistry, computational studies have revealed the presence of such complexes, which often precede the transition state chemrxiv.orgrsc.orgresearchgate.net. For example, in the SNAr reactions of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, pre-reactive molecular complexes (MCR35) involving interactions between the nucleophile and the nitro group have been identified chemrxiv.orgresearchgate.net. The characterization of these complexes, including their geometry and binding energies, provides a deeper understanding of how the initial association of reactants can facilitate the subsequent reaction steps. The presence of these complexes is noted as a phenomenon rarely reported in SNAr reactions, suggesting a unique aspect of nitropyrimidine reactivity chemrxiv.orgrsc.orgresearchgate.net.

Transition State Analysis in Nitropyrimidine Reaction Pathways

Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies, providing critical information about the activation energy and rate of a reaction. For nitropyrimidine reactions, detailed analysis of transition states has been conducted using various quantum chemical methods chemrxiv.orgrsc.orgresearchgate.netchemrxiv.orgjsps.go.jpfrontiersin.org. These studies involve optimizing the geometry of the transition state, calculating its vibrational frequencies to confirm it as a first-order saddle point, and determining the associated activation energy. For instance, in the SNAr reactions of substituted nitropyrimidines, transition states (e.g., TS23, TS35) have been calculated, and their relative free energies (ΔG‡) have been determined chemrxiv.orgresearchgate.net. These values are crucial for predicting reaction rates according to Transition State Theory (TST) chemrxiv.org. The analysis also includes identifying "hidden" transition states, which might not be apparent from simpler reaction coordinate scans chemrxiv.orgresearchgate.net.

Energetic and Stability Studies

Understanding the energetic properties and inherent stability of 4-nitropyrimidine and its derivatives is essential for predicting their behavior, particularly in applications such as energetic materials or as intermediates in complex syntheses. Computational methods are widely employed to calculate key energetic parameters.

Heat of Formation (HOF) Calculations for Nitro-substituted Pyrimidines

The heat of formation (HOF) is a thermodynamic property that quantifies the energy released or absorbed during the formation of a compound from its constituent elements in their standard states. Computational studies have been performed to calculate the HOF values for various nitro-substituted pyrimidines. For example, isodesmic reaction schemes have been used to calculate the heats of formation for several nitropyridines and dinitropyridines, which can be extended to pyrimidine (B1678525) systems metu.edu.tr. Such calculations, often performed using methods like PM3 or DFT with specific basis sets, provide insights into the thermodynamic stability of these nitroaromatic compounds metu.edu.tr. For instance, studies on nitro-substituted pyrimidines have indicated that increasing the number of nitro groups generally leads to higher heats of formation, a characteristic often associated with high energy density materials metu.edu.tr.

Bond Dissociation Energy (BDE) Evaluation in Nitro-substituted Pyrimidines

Bond Dissociation Energy (BDE) is a measure of the strength of a chemical bond, representing the energy required to break it homolytically. Evaluating BDEs in nitro-substituted pyrimidines is crucial for understanding their thermal stability and susceptibility to radical reactions. While specific BDE values for this compound are not directly detailed in the provided search snippets, general trends for nitro-substituted compounds suggest that the N-NO₂ bond or bonds adjacent to the nitro group can be points of weakness. For instance, a study on potential explosives noted that some structures had a homolytic bond dissociation energy value for N-NO₂ that was lower than a critical bond value of 84 kJ/mol, implying potential instability metu.edu.tr. Computational methods, such as DFT, are typically used to calculate BDEs by determining the energy difference between the intact molecule and the radical fragments formed upon bond cleavage.

Compound List

this compound

6-alkoxy-4-chloro-5-nitropyrimidine

4,6-dichloro-5-nitropyrimidine (B16160)

6-alkoxy-4-alkylamine-5-nitropyrimidine

2-chloro-5-nitropyrimidine (B88076)

2-amino-5-nitropyrimidine (B189733)

2-amino-4,6-dimethoxy-5-nitropyrimidine

4-amino-2,6-dimethoxy-5-nitropyrimidine

4,6-Dimethoxy-5-nitropyrimidine (B100634)

2-chloro-4-methoxy-5-nitropyrimidine (B1588037)

4,6-Dichloro-2-methyl-5-nitropyrimidine (B82758)

5-Bromo-2-chloro-4-nitropyrimidine

5-Bromo-4-chlorofuro[2,3-d]pyrimidine

2,4,6-Trichloro-5-nitropyrimidine

5-Nitro-4,6-dihydroxypyrimidine

Spectroscopic Characterization and Structural Elucidation of 4 Nitropyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the connectivity of atoms within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the arrangement of protons and carbons can be precisely mapped.

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. In nitropyrimidine derivatives, the chemical shifts of aromatic protons are significantly influenced by the electron-withdrawing nitro group and the nitrogen atoms within the pyrimidine (B1678525) ring. Protons adjacent to the nitro group or ring nitrogens typically resonate at lower fields (higher ppm values). Substituents on the pyrimidine ring or attached to it also exert characteristic effects on these signals. For instance, in N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine, aromatic protons of the benzyl (B1604629) group appear in the δ 7.2–7.4 ppm range, while specific functionalities like nitro and amine groups may present as singlets vulcanchem.com. For 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide, distinct peaks for the methyl group at δ 2.45 ppm and aromatic protons at δ 8.92 ppm (H3) and δ 8.75 ppm (H6) have been observed in DMSO-d₆ . In 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione, characteristic shifts for the nitro group are noted between δ 8.2–8.5 ppm, and for amino protons between δ 6.0–6.2 ppm . Variations in these shifts can occur due to solvent effects or polymorphism .

Table 1: Representative ¹H NMR Chemical Shifts of Nitropyrimidine/Nitropyridine Derivatives

| Compound | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Source |

| N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine | Benzyl aromatic | 7.2–7.4 | multiplet | vulcanchem.com |

| 2-bromo-5-methyl-4-nitropyridine 1-oxide | Methyl | 2.45 | s | |

| H3 | 8.92 | s | ||

| H6 | 8.75 | s | ||

| 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione | Nitro-proximate | 8.2–8.5 | s | |

| Amino | 6.0–6.2 | s | ||

| 2,4,6-triazido-5-nitropyrimidine 1,3-dioxide | NH | 7.94 | s | rsc.org |

| CH₃ (in derivative) | 4.20 | s | rsc.org | |

| 3-nitropyridine derivative (from clockss.org) | NCH₃ | 2.43 | s | clockss.org |

| Ph-H | 7.54–8.50 | m | clockss.org | |

| 4-H | 8.15 | s | clockss.org | |

| 2-hydroxy-5-methyl-3-nitro pyridine (B92270) | OH bending | 1159 (FT-IR) | - | niscpr.res.in |

| C-OH stretching | 1172 (FT-IR) | - | niscpr.res.in | |

| 2-Chloro-4-nitropyridine | Aromatic protons | (Spectrum available) | - | chemicalbook.com |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton. The presence of a nitro group often causes a significant downfield shift for the ipso-carbon (the carbon directly attached to the nitro group) and adjacent carbons due to its strong electron-withdrawing effect. For instance, in 2-bromo-5-methyl-4-nitropyridine 1-oxide, the C4 carbon, bearing the nitro group, is reported at δ 148 ppm . In derivatives of 4-nitropyridine (B72724) N-oxide, studies have indicated that the "ortho-effect" of methyl groups can influence the chemical shifts, and steric effects can be observed for carbons in specific positions, such as C-4 chempap.orgchemicalpapers.com. Computational studies, including Density Functional Theory (DFT) calculations, are frequently employed to assign ¹³C NMR spectra and to understand the electronic influences on chemical shifts researchgate.net.

Table 2: Representative ¹³C NMR Chemical Shifts of Nitropyrimidine/Nitropyridine Derivatives

| Compound | Carbon Type | Chemical Shift (δ ppm) | Source |

| 2-bromo-5-methyl-4-nitropyridine 1-oxide | C4 | 148 | |

| 2,4,6-triazido-5-nitropyrimidine 1,3-dioxide | - | 171.77, 160.07, 118.94 | rsc.org |

| Derivative (from rsc.org) | - | 159.73, 150.22, 112.99 | rsc.org |

| Derivative (from rsc.org) | - | 165.71, 154.19, 143.11 | rsc.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is crucial for identifying functional groups based on their characteristic vibrational frequencies. The nitro group (NO₂) and the pyrimidine ring system exhibit distinct absorption bands that are highly diagnostic.

The nitro group typically displays two strong absorption bands: an asymmetric stretching vibration (ν_asym(NO₂)) and a symmetric stretching vibration (ν_sym(NO₂)). These commonly appear in the regions of 1500–1600 cm⁻¹ and 1300–1400 cm⁻¹, respectively spectroscopyonline.comlibretexts.org. For example, in N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine, a strong absorption band at 1530 cm⁻¹ is attributed to the N=O stretch vulcanchem.com. Studies on 2-nitroimidazole (B3424786) derivatives report characteristic bands for the nitro group at approximately 1546 cm⁻¹ (asymmetric) and 1330 cm⁻¹ (symmetric) researchgate.net. Other significant bands in nitro-substituted pyrimidines include those corresponding to C=N and C=C stretching vibrations within the aromatic ring, typically found in the 1670–1500 cm⁻¹ region, and C-H stretching and bending modes vulcanchem.comniscpr.res.in. For instance, 2-hydroxy-5-methyl-3-nitro pyridine shows C-N stretching at 1209 cm⁻¹ and C-C stretching bands around 1670, 1550, and 1505 cm⁻¹ niscpr.res.in.

Table 3: Characteristic FT-IR Absorption Bands of Nitro-Substituted Pyrimidines

| Functional Group / Vibration | Wavenumber (cm⁻¹) | Intensity | Notes | Source |

| NO₂ (asymmetric stretch) | 1500–1600 | Strong | spectroscopyonline.comlibretexts.org | |

| NO₂ (symmetric stretch) | 1300–1400 | Strong | spectroscopyonline.comlibretexts.org | |

| N=O stretch | ~1530 | Strong | Specific to N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine | vulcanchem.com |

| NO₂ (asymmetric stretch) | ~1546 | - | In 2-nitroimidazole derivatives | researchgate.net |

| NO₂ (symmetric stretch) | ~1330 | - | In 2-nitroimidazole derivatives | researchgate.net |

| C=N stretch | ~1620 | - | clockss.org | |

| C=C stretch | 1670, 1550, 1505 | - | In 2-hydroxy-5-methyl-3-nitro pyridine | niscpr.res.in |

| C-N stretch | 1209 | - | In 2-hydroxy-5-methyl-3-nitro pyridine | niscpr.res.in |

Mass Spectrometry (MS)

Mass spectrometry is vital for determining the molecular weight of a compound and providing information about its fragmentation patterns, which aids in structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile compounds like many pyrimidine derivatives.

ESI-MS is widely employed to analyze pyrimidine derivatives, typically yielding protonated molecular ions ([M+H]⁺) or molecular ions ([M]⁺). For N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine, ESI-MS has shown a molecular ion peak at m/z 259.1 [M+H]⁺ vulcanchem.com. Similarly, for 2-bromo-5-methyl-4-nitropyridine 1-oxide, an [M+H]⁺ ion was observed at m/z 233.0, confirming its molecular weight . High-resolution mass spectrometry (HRMS) provides even more precise mass measurements, allowing for the unambiguous determination of elemental composition. For instance, HRMS (ESI-TOF) has been used to confirm calculated masses for nitro-substituted pyrimidine derivatives rsc.org. Fragmentation patterns observed in MS/MS experiments can further corroborate structural assignments by revealing the loss of specific molecular fragments ubc.ca.

Advanced Applications of 4 Nitropyrimidine in Chemical Synthesis

Role as Building Blocks for Complex Heterocyclic Architectures

The pyrimidine (B1678525) ring system is a ubiquitous feature in many biologically active molecules, including nucleic acids and numerous pharmaceuticals. 4-Nitropyrimidine, with its strategically placed nitro group, serves as an excellent starting point for introducing diverse functionalities onto this core structure, enabling the synthesis of highly substituted and complex heterocyclic systems.

Synthesis of Functionalized Pyrimidine Derivatives

The nitro group at the 4-position of the pyrimidine ring significantly influences its electronic distribution, rendering the ring susceptible to nucleophilic attack, especially at positions ortho and para to the nitro group. This reactivity allows for the facile introduction of various nucleophiles, leading to a wide array of functionalized pyrimidine derivatives. For instance, halogenated nitropyrimidines, such as 2-chloro-4-nitropyrimidine, are frequently employed as electrophilic partners in cross-coupling reactions or nucleophilic substitution reactions. These reactions are crucial for attaching diverse side chains or constructing fused ring systems.

Research has demonstrated the utility of nitropyrimidine precursors in synthesizing molecules with significant biological activity. For example, 2-chloro-4-nitropyrimidine has been utilized as a key intermediate in the synthesis of kinase inhibitors, where it undergoes nucleophilic substitution with nucleophiles like hydrazine (B178648), followed by cyclization to form fused heterocyclic cores such as triazolopyridines acs.org. Similarly, it serves as a building block for calcium release-activated calcium channel modulators, reacting with pyrazole (B372694) derivatives through nucleophilic substitution to yield complex pyrimidine-pyrazole hybrids google.com. Furthermore, derivatives like 2-chloro-4-methoxy-5-nitropyrimidine (B1588037) are recognized as important intermediates in the development of anti-cancer agents and antibiotics, highlighting their broad applicability in medicinal chemistry .

Table 1: Synthesis of Functionalized Pyrimidine Derivatives

| Starting Material/Derivative | Functionalization Strategy | Resulting Functionalized Pyrimidine Derivative | Application Area |

| 2-chloro-4-nitropyrimidine | Nucleophilic substitution with hydrazine, followed by cyclization | Triazolopyridine core | Kinase Inhibitors |

| 2-chloro-4-nitropyrimidine | Nucleophilic substitution with pyrazole derivative | 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-5-nitropyrimidine | Calcium channel modulators |

| This compound (as precursor) | Reduction, acetylation, salt formation, alkylation | Intermediates for antibiotics, cardiotonic agents (e.g., Pinacidil precursors) | Pharmaceuticals |

| 2-chloro-4-methoxy-5-nitropyrimidine | Intermediate for further synthetic elaboration | Precursors for anti-cancer agents and antibiotics | Pharmaceuticals |

Precursors for Polyfunctionalized Pyrimidines

The strategic placement of multiple reactive sites on nitropyrimidine scaffolds makes them ideal precursors for polyfunctionalized pyrimidines. Halogenated nitropyrimidines, in particular, offer multiple points for selective derivatization. For instance, compounds like 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758) possess two reactive chlorine atoms at positions 4 and 6, which can undergo sequential nucleophilic substitution. This controlled reactivity allows for the stepwise introduction of different functional groups, leading to highly substituted pyrimidine systems with precise control over substitution patterns .

Moreover, intermediates derived from uracil, such as 1,3-dichloro-4-nitropyrimidine (synthesized from 5-nitrouracil), serve as valuable precursors. These dichloro derivatives can react with amino acid derivatives, introducing complex functionalities and paving the way for the synthesis of sophisticated pharmaceutical intermediates google.com. The ability to selectively functionalize these positions is critical for building molecular complexity and tailoring properties for specific applications.

Table 2: Precursors for Polyfunctionalized Pyrimidines and Purines

| Nitropyrimidine Precursor | Functionalization Strategy | Resulting Polyfunctionalized Structure | Application Area/Type |

| 4,6-dichloro-2-methyl-5-nitropyrimidine | Sequential nucleophilic substitution of chloro groups | Tetrasubstituted purines | Purine (B94841) synthesis |

| 5-nitrouracil (B18501) (via chlorination to 1,3-dichloro-4-nitropyrimidine) | Reaction with amino acid derivatives | Dichloropyrimidine intermediate for further coupling | Pharmaceutical intermediates |

Facilitation of Novel Synthetic Pathways

The inherent reactivity and structural features of this compound enable the development of innovative synthetic methodologies, opening new avenues for heterocycle construction and molecular diversification.

Development of New Purine Libraries from Nitropyrimidine Precursors

Nitropyrimidine derivatives, particularly those with multiple halogen substituents, are instrumental in the synthesis of purine ring systems. The sequential substitution of reactive sites on precursors like 4,6-dichloro-2-methyl-5-nitropyrimidine allows for the controlled construction of tetrasubstituted purines . This capability is fundamental for generating diverse purine libraries, which are essential in drug discovery programs for identifying lead compounds with desired biological activities. By systematically varying the substituents introduced onto the pyrimidine core before or during purine ring annulation, researchers can efficiently explore chemical space and develop novel purine analogs.

Application in Skeletal Editing for Heterocycle Formation

While the term "skeletal editing" may not be explicitly used in all literature concerning this compound, its role in modifying and extending heterocyclic frameworks aligns with this concept. The reactivity of the nitro group, which can be reduced to an amine or participate in other transformations, alongside the activated positions on the pyrimidine ring, allows for ring transformations and the formation of fused heterocyclic systems. For example, the synthesis of triazolopyridine cores from nitropyrimidine precursors exemplifies how the pyrimidine skeleton is incorporated into a larger, fused ring system acs.org. Furthermore, the ability to perform selective nucleophilic substitutions on di- or tri-substituted nitropyrimidines allows for significant structural modifications, effectively editing the pyrimidine scaffold to build more complex polycyclic structures. This versatility in manipulating the pyrimidine core is key to accessing novel heterocyclic architectures.

Compound List:

this compound

4-Nitropyridine N-oxide

2-Ethyl-4-nitropyridine-N-oxide

4-Nitro-2,3,5-trimethylpyridine-N-oxide

Pinacidil

Prothionamide

Ethionamide

2-chloro-4-nitropyrimidine

4,6-dichloro-2-methyl-5-nitropyrimidine

5-nitrouracil

1,3-dichloro-4-nitropyrimidine

2-chloro-4-methoxy-5-nitropyrimidine

Triazolopyridine

5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl derivative

Future Research Directions in 4 Nitropyrimidine Chemistry

Exploration of Novel Synthetic Methodologies for Nitropyrimidines

The development of efficient and selective methods for the synthesis of 4-nitropyrimidine is a fundamental prerequisite for its broader investigation. While general methods for the nitration of pyrimidine (B1678525) exist, they often result in mixtures of isomers and require harsh reaction conditions. Future research should focus on the development of novel synthetic strategies that offer high regioselectivity and yield for the 4-nitro isomer.

One promising avenue is the exploration of direct C-H nitration methods. The use of advanced catalytic systems, potentially involving transition metals or organocatalysts, could enable the selective introduction of a nitro group at the C4 position of the pyrimidine ring. The development of such methods would represent a significant step forward in terms of atom economy and procedural simplicity.

Furthermore, the synthesis of this compound could be approached through the construction of the pyrimidine ring from nitro-containing precursors. This "ring-building" strategy could offer greater control over the final substitution pattern and may provide access to a wider range of substituted this compound derivatives.

Table 1: Potential Novel Synthetic Approaches for this compound

| Methodology | Description | Potential Advantages |

| Direct C-H Nitration | Catalytic introduction of a nitro group directly onto the pyrimidine C4-H bond. | High atom economy, reduced waste, and procedural simplicity. |

| Ring Synthesis | Construction of the pyrimidine ring from acyclic precursors already bearing a nitro group. | High regioselectivity, access to diverse derivatives. |

| Flow Chemistry | Continuous synthesis in microreactors for improved safety, control, and scalability. | Enhanced safety, better control over reaction parameters, and potential for higher yields. |

Advanced Mechanistic Investigations of Nitropyrimidine Reactivity

A thorough understanding of the reaction mechanisms governing the reactivity of this compound is crucial for predicting its behavior and designing new transformations. The electron-withdrawing nature of the nitro group is expected to significantly influence the reactivity of the pyrimidine ring, making it susceptible to nucleophilic attack.

Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of key reactions involving this compound. Isotope labeling studies, kinetic analysis, and the trapping of reaction intermediates will be invaluable in piecing together the intricate details of these transformations. For instance, the reaction of 4-methoxy-5-nitropyrimidine (B8763125) with hydrazine (B178648) has been shown to result in a ring transformation to form 3-amino-4-nitropyrazole, highlighting the potential for complex mechanistic pathways. rsc.org

Development of New Computational Models for Nitropyrimidine Systems

Computational chemistry offers a powerful tool for complementing experimental studies and providing deeper insights into the electronic structure and reactivity of this compound. The development of accurate and predictive computational models will be instrumental in accelerating research in this area.

Future efforts should focus on employing high-level quantum chemical calculations, such as Density Functional Theory (DFT) and post-Hartree-Fock methods, to investigate the geometric and electronic properties of this compound and its derivatives. These models can be used to predict reaction pathways, calculate activation energies, and rationalize observed reactivity trends. Furthermore, the development of reliable models for predicting spectroscopic properties, such as NMR and IR spectra, will aid in the characterization of new compounds.

Expanded Scope of Functionalization and Derivatization for Nitropyrimidines

The nitro group in this compound serves as a versatile handle for a wide range of chemical transformations, opening the door to a vast array of new derivatives with potentially interesting properties. A key future research direction will be to systematically explore the functionalization and derivatization of the this compound core.

The reduction of the nitro group to an amino group is a fundamental transformation that would provide access to 4-aminopyrimidine, a valuable building block for the synthesis of biologically active molecules. Additionally, the nitro group can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the 4-position. The exploration of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, at other positions of the this compound ring would further expand the accessible chemical space.

Table 2: Potential Functionalization Reactions of this compound

| Reaction Type | Reagents/Conditions | Product Class |

| Nitro Group Reduction | Catalytic hydrogenation (e.g., Pd/C, H2), metal reductants (e.g., Fe, SnCl2) | 4-Aminopyrimidines |

| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., alkoxides, amines, thiols) | 4-Substituted Pyrimidines |

| Cross-Coupling Reactions | Palladium or other transition metal catalysts with appropriate coupling partners | Aryl-, alkyl-, or amino-substituted nitropyrimidines |

Sustainable Synthesis Approaches for Nitropyrimidine Production

In line with the growing importance of green chemistry, future research on this compound should prioritize the development of sustainable and environmentally friendly synthetic methods. This includes minimizing the use of hazardous reagents, reducing waste generation, and improving energy efficiency.

The use of greener nitrating agents, such as dinitrogen pentoxide in combination with a solid acid catalyst, could offer a more sustainable alternative to traditional nitrating mixtures. ntnu.no Furthermore, the implementation of catalytic methods, as mentioned in the context of novel synthetic methodologies, would align with the principles of green chemistry by reducing the stoichiometric use of reagents.

The exploration of alternative reaction media, such as ionic liquids or deep eutectic solvents, could also contribute to the development of more sustainable processes. These solvents can offer advantages in terms of recyclability and may also influence the selectivity and efficiency of the nitration reaction. Microwave-assisted synthesis is another green technique that could be explored to reduce reaction times and energy consumption in the production of nitropyrimidine derivatives. rsc.org

常见问题

Basic Research Questions

Q. What safety protocols are essential for handling 4-nitropyrimidine in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Avoid skin contact and inhalation by working in a fume hood. Store waste separately in labeled containers and dispose via certified hazardous waste services to prevent environmental contamination. Experimental protocols should adhere to GHS hazard classifications (H302, H315, H319) .

Q. What synthetic routes are commonly employed for this compound derivatives, and how are intermediates purified?

- Methodological Answer : Nucleophilic substitution reactions (e.g., using N-chlorosuccinimide or hydrazine hydrate) are typical for functionalizing the pyrimidine ring. Purification methods include column chromatography (silica gel) or recrystallization using solvents like ethanol. Purity of intermediates (e.g., 4-hydrazino-6-nitropyrimidine) is validated via HPLC or TLC .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound derivatives?

- Methodological Answer : Use high-resolution NMR (e.g., , ) to analyze aromatic protons and nitro-group interactions. Compare experimental IR spectra (e.g., NO stretching at ~1520–1350 cm) with reference data from databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can polymorphic forms of this compound derivatives be identified, and what implications do they have for material stability?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves hydrogen-bonding networks (e.g., C–H···N/O interactions) and lattice parameters. Pair with lattice energy calculations (DFT or force-field methods) to assess thermodynamic stability. For example, 2-amino-5-nitropyrimidine exhibits three polymorphs with distinct interlayer distances .

Q. What strategies resolve contradictions in reaction yields or spectroscopic data during this compound synthesis?

- Methodological Answer : Replicate experiments under controlled conditions (temperature, solvent purity). Cross-validate data using complementary techniques (e.g., mass spectrometry for molecular weight confirmation, XRD for crystalline phase identification). Address outliers via statistical analysis (e.g., Grubbs’ test) .

Q. How can computational modeling enhance the design of this compound-based compounds for target applications?

- Methodological Answer : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) or molecular docking to assess binding affinities. Validate predictions with experimental results (e.g., UV-Vis spectroscopy for charge-transfer complexes) .

Q. What frameworks ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for this compound research?

- Methodological Answer : Implement standardized metadata templates (e.g., ISA-Tab) for experimental workflows. Deposit datasets in repositories like Zenodo or Chemotion, ensuring compliance with domain-specific standards (e.g., NMR shift referencing). Peer-review datasets for quality and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。